molecular formula C18H13NO5 B5622141 methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B5622141
M. Wt: 323.3 g/mol
InChI Key: YPGXSJQWAJKBQC-UHFFFAOYSA-N
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Description

Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a substituted isoindole-1,3-dione derivative characterized by a 3-acetylphenyl group at the 2-position and a methyl carboxylate ester at the 5-position.

Properties

IUPAC Name

methyl 2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-10(20)11-4-3-5-13(8-11)19-16(21)14-7-6-12(18(23)24-2)9-15(14)17(19)22/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGXSJQWAJKBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural products.

    Industry: It is used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoindole Core

The compound’s structural analogs differ primarily in substituents at the 2- and 5-positions, which influence physicochemical properties and biological activity. Key comparisons include:

Compound Name 2-Position Substituent 5-Position Functional Group Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 2-(3-acetylphenyl)-1,3-dioxo-isoindole-5-carboxylate 3-Acetylphenyl Methyl carboxylate C₁₉H₁₅NO₅ 337.33 Potential anti-inflammatory activity
2-(4-Ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid 4-Ethoxyphenyl Carboxylic acid C₁₇H₁₃NO₅ 311.30 Higher polarity, lower solubility
N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxo-isoindol-5-yl}acetamide 4-Fluorophenylmethyl Acetamide C₂₈H₂₇FN₂O₅ 490.53 Anticancer candidate (in vitro)
2-(2,6-Diethylphenyl)-1,3-dioxo-N-propyl-isoindole-5-carboxamide 2,6-Diethylphenyl Propyl carboxamide C₂₂H₂₄N₂O₃ 364.44 Enzyme inhibition (e.g., kinases)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-acetylphenyl group in the target compound contrasts with electron-donating substituents like ethoxy (in 2-(4-ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid ) or alkyl groups (e.g., diethylphenyl in ). Acetyl groups may enhance electrophilic reactivity, influencing binding to biological targets.
  • Conversely, carboxamide derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions with proteins.
Pharmacological and Physicochemical Comparisons
  • Synthetic Accessibility : The compound’s synthesis likely follows methods similar to other isoindole derivatives, such as condensation of substituted amines with phthalic anhydrides or esters under acidic conditions .
  • Crystallographic Behavior : Isoindole derivatives often form hydrogen-bonded networks (e.g., N–H···O interactions), as observed in related compounds . The acetyl group may introduce additional C=O···H–C interactions, affecting crystal packing and solubility .
Stability and Purity
  • The target compound’s stability is comparable to analogs like 2-[(4-methoxyphenyl)methyl]-1,3-dioxo-isoindole-5-carboxylic acid (95% purity, stable under ambient conditions) .

Biological Activity

Methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoindole structure characterized by a dioxo group and an acetylphenyl substituent. The molecular formula is C15H13O5C_{15}H_{13}O_5, with a molecular weight of approximately 273.26 g/mol. The structure can be represented as follows:

Methyl 2 3 acetylphenyl 1 3 dioxo 2 3 dihydro 1H isoindole 5 carboxylate\text{Methyl 2 3 acetylphenyl 1 3 dioxo 2 3 dihydro 1H isoindole 5 carboxylate}

Anticancer Properties

Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

  • Cell Line Sensitivity : The compound has shown significant cytotoxic effects on several human cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating strong antiproliferative effects .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Research indicates that the compound enhances reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells. This is achieved by inhibiting thioredoxin reductase (TrxR), which is crucial for maintaining cellular redox balance .
  • Modulation of Cell Cycle : Studies suggest that treatment with this compound results in cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the acetophenyl group significantly influence the biological activity of the compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's cytotoxicity. Conversely, electron-donating groups tend to reduce activity .
  • Dioxo Group Importance : The dioxo moiety is critical for maintaining the structural integrity and biological activity of the isoindole framework.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on MDA-MB-231 Cells : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound led to a significant reduction in cell viability (up to 70% at 20 µM concentration) compared to control groups .
  • Mechanistic Insights : Another study explored the mechanistic pathways involved in apoptosis induction. It was found that the compound activates caspase pathways and upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Summary Table of Biological Activities

Activity TypeCell LineIC50 (µM)Mechanism of Action
Anticancer ActivityMDA-MB-23110Induction of apoptosis via ROS increase
Anticancer ActivityHCT11615Cell cycle arrest at G2/M phase
Anticancer ActivityHepG212Inhibition of TrxR

Q & A

Q. What are the recommended synthetic routes for methyl 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves functionalizing the isoindole core via substitution or condensation reactions. For example:

  • Oxidation/Reduction : The acetylphenyl group can be introduced via Friedel-Crafts acylation, while the dioxo moiety may require controlled oxidation of precursor dihydroisoindoles .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for substitution at the carboxylic acid group, as seen in analogous isoindole derivatives .
  • Catalysis : Acid catalysts (e.g., H₂SO₄) or transition metals (e.g., Pd for cross-coupling) improve yield in aryl substitutions .
  • Optimization : Use Design of Experiments (DoE) to test variables like temperature (80–120°C) and stoichiometric ratios (1:1 to 1:2.5), as demonstrated in similar isoindole syntheses .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., acetylphenyl protons at δ 2.6–2.8 ppm) and confirms the isoindole backbone .
  • X-ray Crystallography : Resolves stereoelectronic effects, as shown for structurally similar isoindole derivatives .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted precursors or oxidation artifacts) .
  • FT-IR : Validates carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bonds .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., acetyl vs. methoxy) influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electron-Withdrawing Effects : The acetyl group enhances electrophilicity at the isoindole core, increasing reactivity in nucleophilic substitutions compared to methoxy substituents .
  • Biological Activity : Acetylphenyl derivatives show stronger enzyme inhibition (e.g., kinase or protease targets) due to improved hydrophobic interactions, as observed in isoindole-based pharmacophores .
  • Computational Modeling : Density Functional Theory (DFT) calculates substituent effects on charge distribution and binding affinity, guiding SAR studies .

Q. What experimental strategies can resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Standardized Assays : Use cell-free enzymatic assays (e.g., fluorescence-based kinase inhibition) to minimize variability from cell-line differences .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions (pH 7.4, 37°C) to compare potency .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting data, accounting for variables like solvent (DMSO vs. ethanol) or assay duration .

Q. How can computational methods predict the environmental fate and toxicity of this compound?

Methodological Answer:

  • QSAR Models : Predict biodegradability and bioaccumulation using substituent-specific parameters (e.g., logP, polar surface area) .
  • Molecular Dynamics (MD) : Simulate interactions with biological membranes or proteins to assess ecotoxicological risks .
  • In Silico Toxicity Screening : Tools like ProTox-II evaluate mutagenicity or hepatotoxicity based on structural alerts (e.g., acetyl group reactivity) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests (25–40°C, pH 1–13) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the ester group) .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) to model pH-dependent stability .
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., methyl 5-fluoro-2-oxo-dihydroindole carboxylate) to identify trends .

Experimental Design Considerations

Q. What factorial design parameters are essential for optimizing the compound’s synthesis and bioactivity screening?

Methodological Answer:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM) : Maximizes yield and purity while minimizing byproducts .
  • Block Design : Account for batch variability (e.g., reagent lot differences) using randomized block designs with ≥4 replicates .

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